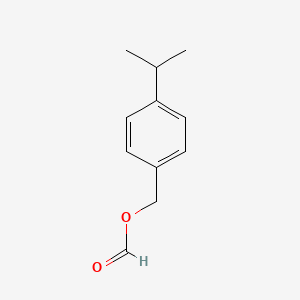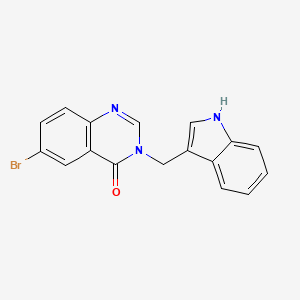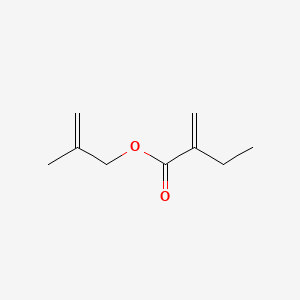
2-Methylallyl 2-ethylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylallyl 2-ethylacrylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.2063 g/mol . It is a colorless liquid that typically has a fruity aroma . This compound is primarily used in the polymer industry as a specific stabilizer, adhesive, and additive in emulsion systems .
Métodos De Preparación
2-Methylallyl 2-ethylacrylate can be synthesized through various methods. One common method involves the reaction between 2-methyl-2-propen-1-ol and various boronic acids under cross-coupling conditions . This reaction typically requires palladium as a catalyst and can be conducted under microwave heating to improve efficiency . Another method involves the reaction of 2-methylacrylic acid methyl ester with 2-ethylacrylic acid . This synthesis method is relatively simple but requires appropriate reaction conditions to ensure a high yield .
Análisis De Reacciones Químicas
2-Methylallyl 2-ethylacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and microwave heating . The major products formed from these reactions are typically alkenes and other derivatives . For example, cross-coupling reactions between 2-methyl-2-propen-1-ol and boronic acids can produce a wide range of alkenes with high functional group tolerance .
Aplicaciones Científicas De Investigación
2-Methylallyl 2-ethylacrylate has several scientific research applications. In the field of chemistry, it is used as a monomer in the synthesis of high molecular weight polymers such as resins, adhesives, and coatings . In biology and medicine, it can be used as a stabilizer and additive in various formulations . In the industry, it is used in the production of high-performance materials and as an additive in emulsion systems .
Mecanismo De Acción
The mechanism of action of 2-Methylallyl 2-ethylacrylate involves its ability to undergo various chemical reactions, such as cross-coupling reactions with boronic acids . These reactions typically involve the formation of a palladium complex, which facilitates the coupling of the 2-methylallyl group with the boronic acid . This process allows for the synthesis of a wide range of alkenes and other derivatives .
Comparación Con Compuestos Similares
2-Methylallyl 2-ethylacrylate can be compared with other similar compounds, such as 2-methyl-2-propen-1-yl 2-methylenebutanoate and butanoic acid, 2-methylene-, 2-methyl-2-propenyl ester . These compounds share similar chemical structures and properties but may differ in their reactivity and applications . For example, 2-methyl-2-propen-1-yl 2-methylenebutanoate may have different reactivity in cross-coupling reactions compared to this compound .
Propiedades
Número CAS |
67801-28-9 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl 2-methylidenebutanoate |
InChI |
InChI=1S/C9H14O2/c1-5-8(4)9(10)11-6-7(2)3/h2,4-6H2,1,3H3 |
Clave InChI |
BARNBGGAMAZLDS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C(=O)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


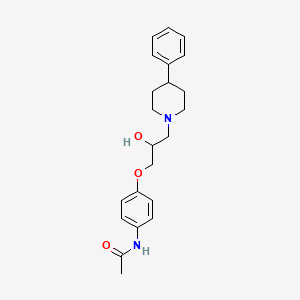
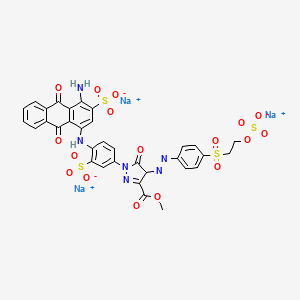
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
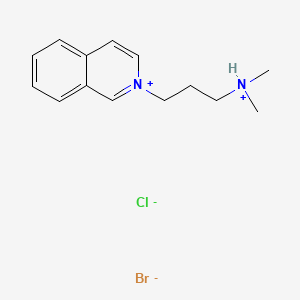
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
